[(2-CHLORO-4-FLUOROPHENYL)CARBAMOYL]METHYL 5-BROMOFURAN-2-CARBOXYLATE
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Overview
Description
[(2-Chloro-4-fluorophenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Chloro-4-fluorophenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate typically involves multiple steps, starting with the preparation of the individual components. The process may include:
Preparation of 5-bromofuran-2-carboxylic acid: This can be achieved through bromination of furan-2-carboxylic acid using bromine in the presence of a catalyst.
Formation of methyl 5-bromofuran-2-carboxylate: The carboxylic acid is esterified using methanol and a strong acid catalyst such as sulfuric acid.
Synthesis of (2-chloro-4-fluorophenyl)carbamate: This involves the reaction of 2-chloro-4-fluoroaniline with phosgene or a phosgene substitute to form the corresponding carbamate.
Coupling Reaction: The final step involves coupling the methyl 5-bromofuran-2-carboxylate with (2-chloro-4-fluorophenyl)carbamate under basic conditions, typically using a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[(2-Chloro-4-fluorophenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the furan ring can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester and carbamate groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form alcohols and amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide in aqueous solutions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic Substitution: Substituted furan derivatives.
Hydrolysis: 5-bromofuran-2-carboxylic acid and (2-chloro-4-fluorophenyl)amine.
Oxidation: Quinone derivatives.
Reduction: Alcohols and amines.
Scientific Research Applications
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used to study the interactions of aromatic and heterocyclic compounds with biological macromolecules.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of [(2-Chloro-4-fluorophenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. The molecular targets and pathways involved would vary based on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- [(2-Chloro-4-fluorophenyl)carbamoyl]methyl 5-chlorofuran-2-carboxylate
- [(2-Chloro-4-fluorophenyl)carbamoyl]methyl 5-iodofuran-2-carboxylate
- [(2-Chloro-4-fluorophenyl)carbamoyl]methyl 5-methylfuran-2-carboxylate
Uniqueness
[(2-Chloro-4-fluorophenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, as well as the bromine atom on the furan ring. These substituents can significantly influence the compound’s reactivity, stability, and interactions with other molecules, making it distinct from its analogs.
Properties
IUPAC Name |
[2-(2-chloro-4-fluoroanilino)-2-oxoethyl] 5-bromofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClFNO4/c14-11-4-3-10(21-11)13(19)20-6-12(18)17-9-2-1-7(16)5-8(9)15/h1-5H,6H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGDALDPYAQVNGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)NC(=O)COC(=O)C2=CC=C(O2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClFNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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